molecular formula C8H11BrN2 B1380824 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine CAS No. 1373223-55-2

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

Cat. No.: B1380824
CAS No.: 1373223-55-2
M. Wt: 215.09 g/mol
InChI Key: OPRWCYVUVUXVOG-UHFFFAOYSA-N
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Description

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: is a heterocyclic compound featuring a fused ring system that includes both pyrazole and azepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-azepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis methods described above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques facilitates its industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine depends on its specific biological target. Generally, compounds with this scaffold can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The molecular targets and pathways involved vary based on the specific modifications and applications of the compound.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWCYVUVUXVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NN2CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217549
Record name 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-55-2
Record name 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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